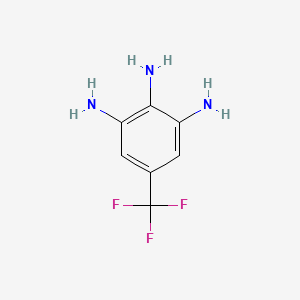

5-(trifluoromethyl)benzene-1,2,3-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)benzene-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZORAYXGDXVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170165 | |

| Record name | 1,2,3-Benzenetriamine, 5-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17661-60-8 | |

| Record name | 5-(Trifluoromethyl)-1,2,3-benzenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC351124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetriamine, 5-(trifluoromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1,2,3-benzenetriamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6PT9EDY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reduction of 5-(Trifluoromethyl)-1,2,3-trinitrobenzene to 5-(Trifluoromethyl)-1,2,3-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reduction of 5-(trifluoromethyl)-1,2,3-trinitrobenzene to its corresponding triamine, 5-(trifluoromethyl)-1,2,3-benzenetriamine. The presence of the trifluoromethyl group introduces unique electronic properties that influence the reactivity of the aromatic system and the efficiency of the reduction process.[1][2] This document will delve into the mechanistic considerations, a comparative analysis of various reduction methodologies, detailed experimental protocols, and characterization techniques for the final product. The information presented herein is intended to equip researchers with the necessary knowledge to effectively and safely perform this transformation in a laboratory setting.

Introduction: The Significance of Trifluoromethylated Arylamines

Aromatic amines are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, trifluoromethylated anilines and their derivatives are highly sought-after intermediates in drug discovery and development. The target molecule of this guide, 5-(trifluoromethyl)-1,2,3-benzenetriamine, is a valuable synthon for the preparation of more complex heterocyclic compounds and other pharmacologically active agents.

The reduction of polynitroaromatic compounds to their corresponding amines is a well-established transformation in organic chemistry. However, the presence of multiple nitro groups and a strongly electron-withdrawing trifluoromethyl group on the same aromatic nucleus presents unique challenges and considerations for achieving a complete and selective reduction. This guide will explore the nuances of this specific transformation, providing a robust framework for its successful execution.

Mechanistic Overview of Nitroarene Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the following key steps:

-

Nitroso intermediate: The nitro group is initially reduced to a nitroso group (-NO).

-

Hydroxylamine intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

-

Amine formation: Finally, the hydroxylamine is reduced to the corresponding amine (-NH2).

The stepwise reduction of the three nitro groups on 5-(trifluoromethyl)-1,2,3-trinitrobenzene to the triamine requires a reducing agent of sufficient strength and reaction conditions that favor complete conversion. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the nitro groups, potentially affecting the rate and selectivity of the reduction.

Comparative Analysis of Reduction Methodologies

Several methods can be employed for the reduction of polynitroaromatic compounds. The choice of method often depends on factors such as substrate compatibility, desired selectivity, scalability, and safety considerations.

| Reduction Method | Reducing Agent/Catalyst | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction, scalable | Potential for dehalogenation, requires specialized equipment (hydrogenator) |

| Metal/Acid Reduction | Fe/HCl, SnCl₂, Zn/HCl | Cost-effective, robust, tolerates a wide range of functional groups | Stoichiometric amounts of metal required, often harsh acidic conditions, workup can be tedious |

| Transfer Hydrogenation | Ammonium formate, Hydrazine hydrate with Pd/C or Raney Ni | Avoids the use of high-pressure hydrogen gas, milder conditions | Can be slower than catalytic hydrogenation, may require higher catalyst loading |

| Sulfide-based Reduction | Na₂S, (NH₄)₂S | Can offer selectivity in the reduction of polynitro compounds | Can introduce sulfur-containing impurities, unpleasant odor |

For the complete reduction of 5-(trifluoromethyl)-1,2,3-trinitrobenzene, catalytic hydrogenation and metal/acid reduction are the most common and effective approaches. Catalytic hydrogenation is often preferred for its cleanliness and high yields, while metal/acid reduction offers a practical alternative that does not require specialized high-pressure equipment.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the reduction of 5-(trifluoromethyl)-1,2,3-trinitrobenzene to 5-(trifluoromethyl)-1,2,3-benzenetriamine using two primary methods: catalytic hydrogenation and iron/hydrochloric acid reduction.

Method A: Catalytic Hydrogenation

This protocol utilizes palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Diagram of the Experimental Workflow for Catalytic Hydrogenation:

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Protocol:

-

Preparation: In a suitable hydrogenation vessel, dissolve 1.0 g of 5-(trifluoromethyl)-1,2,3-trinitrobenzene in 20 mL of ethanol. Carefully add 100 mg of 10% palladium on carbon under a stream of inert gas.

-

Reaction Setup: Seal the hydrogenation vessel and purge the system with nitrogen gas three times. Then, carefully introduce hydrogen gas to a pressure of 50 psi.

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with an additional 10 mL of ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-(trifluoromethyl)-1,2,3-benzenetriamine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system.

Method B: Iron/Hydrochloric Acid Reduction

This classic method employs iron powder in the presence of hydrochloric acid.

Diagram of the Experimental Workflow for Fe/HCl Reduction:

Caption: Workflow for Fe/HCl reduction.

Step-by-Step Protocol:

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add 1.0 g of 5-(trifluoromethyl)-1,2,3-trinitrobenzene, 2.0 g of iron powder, 15 mL of ethanol, and 5 mL of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Slowly add 1 mL of concentrated hydrochloric acid dropwise over a period of 15 minutes. Continue to heat the reaction at reflux for 2-4 hours, monitoring its progress by TLC or LC-MS.

-

Work-up: After the starting material has been consumed, cool the reaction mixture to room temperature. While still warm, filter the mixture through a pad of Celite® to remove the excess iron and iron salts.

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer three times with 20 mL portions of ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify as described in Method A.

Characterization of 5-(Trifluoromethyl)-1,2,3-benzenetriamine

The successful synthesis of 5-(trifluoromethyl)-1,2,3-benzenetriamine must be confirmed through rigorous analytical characterization.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as a singlet or a complex multiplet in the aromatic region (typically δ 6.0-7.5 ppm). The amine protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. |

| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single sharp signal corresponding to the -CF₃ group will be observed. The chemical shift will be characteristic of a trifluoromethyl group on an aromatic ring.[3] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₈F₃N₃, MW: 191.15 g/mol ).[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic N-H stretching vibrations for the primary amine groups in the region of 3200-3500 cm⁻¹. The C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹. |

Safety Considerations

-

Starting Material: 5-(Trifluoromethyl)-1,2,3-trinitrobenzene is a polynitroaromatic compound and should be handled with care as it is potentially explosive. Avoid heat, shock, and friction.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated fume hood. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle it in a wet state or under an inert atmosphere.

-

Metal/Acid Reduction: The reaction with iron and hydrochloric acid is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. Handle concentrated hydrochloric acid with appropriate personal protective equipment (gloves, goggles, lab coat).

-

General Precautions: Always wear appropriate personal protective equipment when handling chemicals. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reduction of 5-(trifluoromethyl)-1,2,3-trinitrobenzene to 5-(trifluoromethyl)-1,2,3-benzenetriamine is a critical transformation for the synthesis of valuable fluorinated building blocks in medicinal chemistry. This guide has provided a detailed overview of the key methodologies, including catalytic hydrogenation and metal/acid reduction, complete with step-by-step protocols and safety considerations. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently and effectively synthesize this important intermediate for further applications in drug discovery and development.

References

- Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines.

-

Transfer Hydrogenation of β‑Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. PMC. [Link]

-

Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light. PMC. [Link]

-

A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. MDPI. [Link]

-

5-(TRIFLUOROMETHYL)-1,2,3-BENZENETRIAMINE. gsrs. [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

-

Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Bentham Science Publisher. [Link]

-

Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ 3 ,2-benziodaoxol-3-one. Beilstein Journals. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

-

Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. ResearchGate. [Link]

-

Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. The Royal Society of Chemistry. [Link]

-

Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers. [Link]

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]

- Catalytic hydrogenation of halonitrobenzene compounds.

-

Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

-

Nitro reduction conditions. Reddit. [Link]

-

Photocatalytic Keto- and Amino-Trifluoromethylation of Alkenes. The American Chemical Society. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PMC. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]

-

Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

-

1,3,5-Tris(trifluoromethyl)benzene. SpectraBase. [Link]

Sources

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes | MDPI [mdpi.com]

- 4. GSRS [gsrs.ncats.nih.gov]

basic reactivity profile of 5-(trifluoromethyl)benzene-1,2,3-triamine

An In-depth Technical Guide to the Core Reactivity Profile of 5-(Trifluoromethyl)benzene-1,2,3-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique aromatic compound characterized by the presence of a potent electron-withdrawing trifluoromethyl (-CF3) group and three electron-donating amino (-NH2) groups on a benzene ring. This substitution pattern creates a complex electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive analysis of the predicted reactivity profile of this molecule, offering insights into its synthesis, electronic properties, and likely chemical behavior. The vicinal triamine arrangement suggests a strong propensity for forming heterocyclic structures, such as benzotriazoles, while the interplay between the activating amino groups and the deactivating trifluoromethyl group presents an interesting case for electrophilic aromatic substitution. This document is intended to serve as a foundational resource for researchers exploring the use of this and similar molecules in medicinal chemistry, materials science, and organic synthesis.

Core Physicochemical and Electronic Landscape

The fundamental reactivity of this compound is governed by the strong and opposing electronic effects of its substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈F₃N₃ | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChIKey | KXZORAYXGDXVRZ-UHFFFAOYSA-N | [1] |

| SMILES | c1c(cc(c(c1N)N)N)C(F)(F)F | [1] |

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2][3] This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[3] Conversely, the three amino groups are strong activating groups, donating electron density to the ring via a positive mesomeric effect (+M). This "push-pull" dynamic is central to the molecule's chemical personality. The vicinal arrangement of the three amino groups creates a highly electron-rich region on one side of the molecule.

Proposed Synthetic Protocol

A plausible synthetic route to this compound would likely commence with a readily available starting material such as 3,5-dinitro-α,α,α-trifluorotoluene. The synthesis would involve a selective reduction of one nitro group, followed by nitration of the resulting aniline, and a final reduction of all three nitro groups. A more direct, albeit potentially less selective, approach would be the catalytic hydrogenation of a dinitro- or trinitro-trifluoromethyl benzene precursor.

A common method for the synthesis of vicinal triaminobenzenes involves the reduction of dinitroaniline precursors.[4] For instance, the synthesis of benzene-1,2,3-triamine can be achieved by the reduction of 2,6-dinitroaniline.[4] A similar strategy could be employed for the target molecule.

Experimental Protocol: Catalytic Hydrogenation of a Trinitro Precursor

This protocol is a representative example based on standard procedures for the reduction of aromatic nitro compounds.[5]

-

Setup: To a high-pressure hydrogenation vessel, add 1,2,3-trinitro-5-(trifluoromethyl)benzene (1.0 eq), Palladium on carbon (10% w/w, 0.05 eq), and a suitable solvent such as ethanol or ethyl acetate.

-

Reaction: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-5 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Predictive Reactivity Profile and Mechanistic Considerations

Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophiles is a product of the competing effects of the substituents. The three amino groups are strongly activating and ortho-, para-directing. The trifluoromethyl group is strongly deactivating and meta-directing.[2]

-

Directing Effects: The -NH₂ groups at positions 1, 2, and 3 will direct incoming electrophiles to positions 4 and 6 (para to the 1- and 3-amino groups and ortho to the 2-amino group) and position 5 (ortho to the 1- and 3-amino groups). The -CF₃ group at position 5 will direct to position 1 and 3 (meta to itself).

-

Predicted Outcome: The overwhelming activating and directing power of the three amino groups will dominate. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions , which are para to the 1- and 3-amino groups, respectively, and ortho to the 2-amino group. These positions are also meta to the deactivating CF3 group, which is electronically favorable. Substitution at position 5 is sterically hindered and electronically disfavored by the adjacent CF3 group.

Reactions Involving the Amino Groups

The vicinal triamine motif is a versatile functional group for a variety of transformations, particularly for the synthesis of heterocyclic systems.

-

Benzotriazole Formation: The 1,2,3-triamine arrangement is an ideal precursor for the synthesis of benzotriazoles through diazotization. Reaction with nitrous acid (generated in situ from NaNO₂ and an acid) would lead to the formation of a 6-(trifluoromethyl)-1H-benzotriazole. This is a common and high-yielding reaction for 1,2-diaminobenzenes and is expected to proceed readily here.[6]

-

Acylation and Sulfonylation: The amino groups can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. Selective mono- or di-acylation may be possible under controlled conditions, though the high reactivity of the three amino groups could lead to mixtures of products.

-

Formation of Triazines: Triamine compounds are also precursors for the synthesis of triazine derivatives, which have applications in medicinal chemistry as cytotoxic agents.[7]

Potential Applications in Drug Discovery and Materials Science

The incorporation of a trifluoromethyl group into a molecule is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8][9] The presence of the -CF₃ group in this compound makes it an attractive scaffold for medicinal chemistry.

-

Pharmaceuticals: The triamine moiety can be used to construct a variety of heterocyclic systems, as discussed above. Benzotriazoles, for example, are a common motif in pharmaceuticals. The resulting molecules would benefit from the enhanced pharmacokinetic properties conferred by the -CF₃ group. Many FDA-approved drugs contain the trifluoromethyl group.[8][10]

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by the -CF₃ group are also highly desirable in agrochemicals.

-

Materials Science: Polyamides and polyimides derived from aromatic diamines and triamines can exhibit high thermal stability and desirable electronic properties. The introduction of fluorine can enhance solubility and modify the optical and dielectric properties of these materials. For example, 5-(trifluoromethyl)-1,3-phenylenediamine is used in the synthesis of fluorinated aromatic polyimide films.[11]

Safety and Handling

Aromatic amines should be handled with care as they are often toxic and can be skin and respiratory irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound presents a fascinating reactivity profile governed by the interplay of its electron-donating amino groups and electron-withdrawing trifluoromethyl group. While the -CF₃ group deactivates the ring overall, the powerful activating effect of the three amino groups is predicted to direct electrophilic substitution to the 4- and 6-positions. The vicinal triamine functionality is a powerful tool for the synthesis of heterocyclic compounds, particularly benzotriazoles. The combination of this versatile synthetic handle with the beneficial properties of the trifluoromethyl group makes this molecule a highly promising building block for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

[2] Filo. (2023, November 3). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from Filo. [8] University of Barcelona. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [3] National Institutes of Health. Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [12] ResearchGate. Reaction scope. Trifluoromethylation of amines: Reactions were... Retrieved from ResearchGate. [4] ChemicalBook. (2025, July 24). 1,2,3-TRIAMINOBENZENE | 608-32-2. Retrieved from ChemicalBook. TCI Chemicals. Selective Transformations of Aromatic Trifluoromethyl Groups. Retrieved from TCI Chemicals. [13] National Institutes of Health. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. PMC. [1] GSRS. 5-(TRIFLUOROMETHYL)-1,2,3-BENZENETRIAMINE. Retrieved from GSRS. [14] PubChem. 5-(Trifluoromethyl)benzene-1,3-diamine. Retrieved from PubChem. [15] Indian Patent Office. Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. [16] Google Patents. DE3360389D1 - Process for the preparation of trifluoromethylated benzenic compounds. [6] Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [17] ACS Publications. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. [18] ResearchGate. (2025, October 16). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [5] MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [19] Google Patents. EP0554543A2 - 1,2,4-Triaminobenzene derivatives and process for their preparation. Google Patents. US3637688A - 6-(fluoro and trifluoromethyl phenyl)-3 5-diamino - 1 2 4 - triazines and substituted. [9] Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [20] Google Patents. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene. [21] National Institutes of Health. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. PMC. [22] Benchchem. An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. [10] MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [23] Regulations.gov. United States Patent and Trademark Office. [11] MilliporeSigma. 5-(Trifluoromethyl)-1,3-phenylenediamine 98 368-53-6. [24] ResearchGate. (2025, September 19). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. [25] PubMed. (2005, March 17). Trifluoromethyl groups in crystal design of 1,4-diphenyl-1,3-butadienes for topochemical [2 + 2] photodimerization. [26] Organic Chemistry Portal. Synthesis of 1,2,3-triazines. [27] BLDpharm. 17661-60-8|this compound. [28] Justia Patents. (2021, February 25). method of producing cycloalkyl(trifluoromethyl)benzene. [29] EPA. (2025, October 15). 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. [7] Der Pharma Chemica. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [30] Labsolu. 1,2,3-Trifluoro-5-(trifluoromethyl)benzene. [31] Magritek. 5-Bromo-1,2,3-trifluorobenzene. [32] MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-TRIAMINOBENZENE | 608-32-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. scilit.com [scilit.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-(三氟甲基)-1,3-亚苯基二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(Trifluoromethyl)benzene-1,3-diamine | C7H7F3N2 | CID 67781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]

- 16. DE3360389D1 - Process for the preparation of trifluoromethylated benzenic compounds - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. EP0554543A2 - 1,2,4-Triaminobenzene derivatives and process for their preparation - Google Patents [patents.google.com]

- 20. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 21. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. researchgate.net [researchgate.net]

- 25. Trifluoromethyl groups in crystal design of 1,4-diphenyl-1,3-butadienes for topochemical [2 + 2] photodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 1,2,3-Triazine synthesis [organic-chemistry.org]

- 27. 17661-60-8|this compound|BLD Pharm [bldpharm.com]

- 28. patents.justia.com [patents.justia.com]

- 29. CompTox Chemicals Dashboard [comptox.epa.gov]

- 30. labsolu.ca [labsolu.ca]

- 31. magritek.com [magritek.com]

- 32. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chemoselective Condensation of 5-(Trifluoromethyl)benzene-1,2,3-triamine with Dicarboxylic Acids

Introduction & Chemical Strategy

The Challenge of the Fluorinated Scaffold

The incorporation of a trifluoromethyl (

Standard condensation protocols (e.g., refluxing in 4N HCl) often fail to drive the reaction to completion or result in complex mixtures of mono-acylated intermediates. Furthermore, the presence of three vicinal amine groups introduces a regioselectivity challenge: chemoselective cyclization must occur at the 1,2-diamine positions while preserving the third amine for future functionalization.

Reaction Landscape

This protocol details the synthesis of Bis(4-amino-6-(trifluoromethyl)-1H-benzimidazol-2-yl)alkanes/arenes using dicarboxylic acids as linkers. This "dumbbell" topology is highly relevant for creating dimeric ligands in kinase inhibition and protein-protein interaction studies.

Key Mechanistic Features:

-

Reagent: Polyphosphoric Acid (PPA) serves a dual role as both a high-boiling solvent and a powerful Lewis acid/dehydrating agent.

-

Regiochemistry: Due to the

symmetry of the starting triamine, cyclization at the 1,2- or 2,3-positions yields the identical 4-amino-6-(trifluoromethyl)benzimidazole core. -

Stoichiometry: A 2:1 (Triamine:Diacid) ratio is strictly controlled to favor the bis-benzimidazole over polymerization.

Visualizing the Pathway

The following diagram illustrates the reaction logic, highlighting the critical intermediate transition from the polyamide state to the cyclized bis-benzimidazole.

Figure 1: Reaction pathway for the PPA-mediated condensation. Note the high temperature required to overcome the electron-deficient nature of the fluorinated amine.

Experimental Protocol: PPA Melt Method

This method is the "Gold Standard" for deactivated amines. It ensures complete cyclization where milder acids (HCl, acetic acid) fail.

Materials & Equipment

-

Reactants: this compound (10.0 mmol), Dicarboxylic acid (5.0 mmol) (e.g., Succinic acid, Adipic acid, or Terephthalic acid).

-

Solvent/Catalyst: Polyphosphoric Acid (PPA) (83%

content). -

Apparatus: 3-neck round bottom flask, overhead mechanical stirrer (magnetic stirring will fail due to viscosity), internal temperature probe, oil bath.

Step-by-Step Methodology

| Phase | Step | Action | Critical Note (The "Why") |

| Setup | 1 | Charge flask with PPA (approx. 10–15 g per g of reactant). Heat to 100°C . | Reduces viscosity, allowing proper mixing of solid reactants. |

| Addition | 2 | Add the Dicarboxylic acid first, stir for 10 min. Then add the Triamine slowly. | Prevents local concentration hotspots. The triamine is added last to minimize oxidation before mixing. |

| Ramp | 3 | Increase temperature to 180°C – 200°C over 30 mins. | CRITICAL: The |

| Reaction | 4 | Stir at 200°C for 4–6 hours . | Monitor by taking a small aliquot, quenching in water, and checking LC-MS for the |

| Quench | 5 | Cool the mixture to 80°C . Pour slowly into crushed ice/water (approx. 10x volume) with vigorous stirring. | Pouring hot PPA (>100°C) into water is dangerous (splattering). Cooling to 80°C maintains flow but reduces risk. |

| Neutralization | 6 | Adjust pH to 8–9 using | The product precipitates as the free base. The free amine ( |

| Isolation | 7 | Filter the precipitate. Wash extensively with water, then cold methanol. | Removes phosphoric acid residues and unreacted monomers. |

Purification Strategy

The crude product often contains traces of mono-benzimidazole (decarboxylation byproduct) or oligomers.

-

Dissolution: Dissolve crude solid in hot DMF or DMSO.

-

Precipitation: Add dropwise to water or ethanol to reprecipitate.

-

Chromatography: If high purity is required, use C18 Reverse Phase HPLC (Gradient: Water/Acetonitrile + 0.1% TFA). Note: The

group provides excellent retention on C18.

Alternative Protocol: Microwave-Assisted Synthesis[1]

For small-scale library generation (<100 mg), the microwave method offers rapid screening.

-

Solvent: Ethylene Glycol (high boiling point, polar).

-

Catalyst: Conc. HCl (2 equiv).

-

Conditions: 200°C, 20 minutes, High Absorption setting.

-

Advantage: Drastically reduced time.

-

Disadvantage: Lower scalability; ethylene glycol removal can be tedious during workup.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must confirm two structural features: the formation of the benzimidazole ring and the integrity of the free amine.

Data Summary Table

| Feature | Expected Observation | Diagnostic Value |

| LC-MS | Mass = | Confirms double cyclization. If mass is |

| 1H NMR | Disappearance of amide protons ( | Confirms the "closed" ring state and presence of the free amine handle. |

| 19F NMR | Single sharp peak (approx. -60 to -63 ppm). | Crucial: Multiple F-peaks indicate a mixture of regioisomers or degradation. |

| Solubility | Soluble in DMSO, DMF.[1] Insoluble in Water/DCM. | Quick physical check of product class. |

Structural Logic Diagram (Graphviz)

The following diagram depicts the logic flow for troubleshooting the reaction outcome based on analytical data.

Figure 2: Decision matrix for reaction monitoring. Mass shifts provide the primary indicator of cyclization efficiency.

References

-

Phillips Condensation Mechanism: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 2393. [Link]

-

Polyphosphoric Acid (PPA) Protocols: Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]

-

Synthesis of Polybenzimidazoles (Relevant for Diacid Chemistry): Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, New Thermally Stable Polymers. Journal of Polymer Science, 50(154), 511–539. [Link]

-

Fluorinated Benzimidazoles: Boiani, M., & González, M. (2005). Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines as potential drugs. Mini Reviews in Medicinal Chemistry, 5(8), 817–841. (Context on bioactivity of fused systems). [Link]

Sources

Application Notes and Protocols for Ligands Derived from 5-(Trifluoromethyl)benzene-1,2,3-triamine in Coordination Chemistry

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of coordination chemistry ligands derived from the versatile precursor, 5-(trifluoromethyl)benzene-1,2,3-triamine. The strategic incorporation of a trifluoromethyl (-CF3) group onto a tridentate-capable phenylenetriamine scaffold offers a powerful method for modulating the electronic, steric, and pharmacokinetic properties of the resulting metal complexes. This document details step-by-step protocols for the synthesis of Schiff base ligands via condensation reactions and their subsequent complexation with first-row transition metals. We delve into the causality behind experimental choices and provide methodologies for robust physicochemical characterization using spectroscopic and analytical techniques. The potential applications of these complexes in fields ranging from catalysis to medicinal chemistry are discussed, grounded in the unique properties conferred by the trifluoromethyl moiety.

Introduction and Scientific Rationale

The this compound Precursor

This compound is a highly functionalized aromatic building block poised for creating sophisticated coordination ligands.[1][2] Its key structural features—the vicinal arrangement of three amino groups on a benzene ring—provide an ideal geometry for forming stable, tridentate chelate complexes with a variety of metal centers. The adjacent amino groups can readily engage in reactions, most notably condensation with carbonyl compounds, to form multidentate Schiff base ligands. This vicinal triamine arrangement is analogous to other phenylenediamine derivatives, which are known precursors in coordination chemistry, though often challenged by instability.[3] The presence of the electron-withdrawing nitro group in precursors can deactivate certain amines, influencing the coordination mode, a principle that highlights the importance of substituent effects.[3]

The Role of the Trifluoromethyl Group in Modulating Ligand Properties

The introduction of a trifluoromethyl (-CF3) group is a widely recognized strategy in materials chemistry and drug design to fine-tune molecular properties.[4][5][6] Its influence is multifaceted:

-

Electronic Effects : The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This significantly reduces the basicity of the aromatic amine lone pairs, which in turn modulates the donor strength of the resulting ligand and the Lewis acidity of the complexed metal center.[4][5]

-

Lipophilicity and Stability : The -CF3 group substantially increases the lipophilicity of a molecule, which can enhance solubility in non-polar solvents and improve pharmacokinetic properties, such as membrane permeability, in biological systems. It also often enhances the thermal and oxidative stability of the resulting metal complexes.

-

Spectroscopic Reporter : The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a sensitive and powerful tool for characterizing ligand structure and monitoring its coordination environment without the background noise typical of ¹H NMR.[7][8]

The Tridentate Advantage: Coordination Modes

Ligands derived from 1,2,3-triamines are predisposed to act as tridentate "pincer" ligands, binding to a metal ion via three donor atoms in a meridional fashion. This mode of coordination imparts significant thermodynamic stability to the resulting metal complex due to the chelate effect. The rigid aromatic backbone ensures a well-defined coordination geometry, which is crucial for applications in catalysis and the design of functional materials.

Synthesis of Schiff Base Ligands from the Triamine Precursor

The most direct method for converting this compound into versatile ligands is through Schiff base condensation with aldehydes or ketones.[9] This reaction forms an imine (-C=N-) bond and allows for the introduction of a wide array of steric and electronic diversity into the ligand framework simply by choosing different carbonyl precursors.

The Schiff Base Condensation: A Gateway to Diverse Ligand Architectures

The reaction typically involves the condensation of two equivalents of an aldehyde with the 1,3-amino groups of the triamine, leaving the central 2-amino group unreacted. This is a common reactivity pattern for this scaffold. The process is often catalyzed by a small amount of acid and driven to completion by the removal of water.

Caption: Workflow for Schiff base ligand synthesis.

Protocol 1: General Procedure for Synthesis of a Tridentate Schiff Base Ligand

This protocol describes the synthesis of a representative ligand using salicylaldehyde, which introduces hydroxyl groups capable of acting as additional donor sites upon deprotonation.

Materials:

-

This compound (1 mmol, 191.15 mg)

-

Salicylaldehyde (2 mmol, 244.24 mg, 0.21 mL)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (2-3 drops, optional catalyst)

Equipment:

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: Add this compound (1 mmol) and absolute ethanol (15 mL) to the 50 mL round-bottom flask. Stir the mixture until the solid is fully dissolved.

-

Addition of Aldehyde: In a separate beaker, dissolve salicylaldehyde (2 mmol) in ethanol (10 mL). Add this solution dropwise to the stirred triamine solution at room temperature.

-

Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using the hotplate. Maintain a gentle reflux for 4-6 hours.[9] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base ligand under vacuum. The product is typically a brightly colored, crystalline solid.

Rationale for Choices:

-

Solvent: Ethanol is an ideal solvent as it effectively dissolves the reactants and has a suitable boiling point for reflux without requiring excessively high temperatures.[10]

-

Stoichiometry: A 1:2 molar ratio of triamine to aldehyde is used to ensure the formation of the desired bis-imine product at the 1- and 3-positions.

-

Purification: Recrystallization or washing with cold ethanol is effective for purifying the product, as the Schiff base ligand is typically less soluble in cold ethanol than the starting materials.

| Aldehyde Reactant | Product Name | Expected Yield | Appearance |

| Salicylaldehyde | 2,2'-((2-amino-4-(trifluoromethyl)-1,3-phenylene)bis(methanylylidene))diphenol | 85-95% | Yellow Crystalline Solid |

| 4-Methoxybenzaldehyde | N,N'-(2-amino-4-(trifluoromethyl)-1,3-phenylene)bis(1-(4-methoxyphenyl)methanimine) | 80-90% | Pale Yellow Powder |

| Pyridine-2-carboxaldehyde | 2,6-bis(((E)-pyridin-2-ylmethylene)amino)-4-(trifluoromethyl)aniline | 80-90% | Orange Solid |

Coordination Chemistry and Complex Synthesis

The synthesized Schiff base ligands readily form stable complexes with a variety of metal ions, particularly first-row transition metals. The ligand typically coordinates in a tridentate fashion, utilizing the two imine nitrogens and the central amine nitrogen as donor atoms.

Principles of Metal Complex Formation

The reaction involves mixing the ligand with a suitable metal salt in a 1:1 molar ratio in an appropriate solvent. The choice of the metal salt's counter-ion (e.g., acetate, chloride, nitrate) can influence the final complex's structure and solubility. Acetate salts are often used as the acetate ion can act as a base to facilitate the deprotonation of phenolic hydroxyl groups on the ligand, if present.[10]

Caption: General scheme for metal complex synthesis.

Protocol 2: General Procedure for Synthesis of a Fe(III) Complex

Materials:

-

Synthesized Schiff Base Ligand (e.g., from Protocol 1) (1 mmol)

-

Iron(III) Chloride (FeCl₃) (1 mmol, 162.2 mg)

-

Methanol or Dimethylformamide (DMF) (30 mL)

Procedure:

-

Ligand Solution: Dissolve the Schiff base ligand (1 mmol) in methanol (20 mL) in a 50 mL round-bottom flask. Gentle heating may be required.

-

Metal Salt Solution: In a separate flask, dissolve FeCl₃ (1 mmol) in methanol (10 mL).

-

Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change and/or precipitation is often observed immediately.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently heat to 60 °C for 1 hour to ensure complete complexation.[11]

-

Isolation: If a precipitate has formed, cool the mixture and collect the solid by vacuum filtration. If the product is soluble, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

-

Purification: Wash the isolated complex with a small amount of cold methanol and then diethyl ether to remove any unreacted materials and residual solvent.

-

Drying: Dry the final metal complex in a vacuum desiccator.

| Metal Salt | Ligand | Complex Stoichiometry | Appearance |

| Cu(OAc)₂·H₂O | Ligand from Salicylaldehyde | [Cu(L)] | Dark Green Solid |

| Ni(OAc)₂·4H₂O | Ligand from Salicylaldehyde | [Ni(L)] | Brown Solid |

| FeCl₃ | Ligand from Salicylaldehyde | [Fe(L)Cl] | Dark Brown/Black Solid |

| Zn(OAc)₂·2H₂O | Ligand from Salicylaldehyde | [Zn(L)] | Yellow/Orange Solid |

Essential Characterization Protocols

Robust characterization is essential to confirm the successful synthesis of both the ligand and its metal complexes. A combination of spectroscopic and analytical methods should be employed.

A Multi-technique Approach

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 17661-60-8|this compound|BLD Pharm [bldpharm.com]

- 3. 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

- 10. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isca.me [isca.me]

Troubleshooting & Optimization

preventing oxidation of 5-(trifluoromethyl)benzene-1,2,3-triamine during storage

Welcome to the technical support center for 5-(trifluoromethyl)benzene-1,2,3-triamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation during the storage and handling of this highly reactive aromatic amine. As a research and drug development professional, ensuring the stability and purity of your starting materials is paramount. This document is structured to provide you with both the practical steps and the underlying scientific principles to maintain the integrity of this valuable compound.

Understanding the Challenge: The Inherent Instability

This compound is a highly functionalized molecule with inherent instability. The presence of three adjacent amine groups on the benzene ring makes it exceptionally susceptible to oxidation. Aromatic amines, in general, are prone to degradation through exposure to atmospheric oxygen, light, and elevated temperatures, often resulting in the formation of colored impurities and polymeric materials.[1] The electron-donating nature of the amine groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxygen. While the strong electron-withdrawing trifluoromethyl (-CF3) group can enhance metabolic and thermal stability in some contexts, its influence on the oxidation of the adjacent triamine system is complex.[2][3]

The oxidation process is often a free-radical chain reaction that can be initiated by light or trace metal impurities. The likely degradation pathway involves the formation of quinone-imine structures and subsequent polymerization, leading to a visible darkening of the material and a decrease in purity.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section addresses specific problems you may encounter and provides step-by-step solutions.

Issue 1: Rapid Discoloration (Yellow to Dark Brown) of Solid Compound Upon Exposure to Air

-

Probable Cause: Immediate surface oxidation upon contact with atmospheric oxygen. The three vicinal amino groups create a highly electron-rich system that reacts readily with O2.

-

Immediate Solution:

-

Minimize air exposure. If you have opened a container, immediately purge the headspace with an inert gas (argon or nitrogen) before resealing.

-

Handle the material in a glove box or glove bag with an inert atmosphere.

-

-

Long-Term Prevention: Implement a strict inert atmosphere handling and storage protocol.[4][5]

Experimental Protocol 1: Short-Term and Long-Term Inert Atmosphere Storage

Objective: To establish a robust procedure for storing this compound to prevent oxidative degradation.

Materials:

-

Schlenk flask or a vial with a PTFE-lined septum cap

-

Source of high-purity argon or nitrogen gas

-

Schlenk line or a manifold with a vacuum and inert gas line

-

Parafilm or laboratory sealing film

Procedure for Long-Term Storage:

-

Place the freshly synthesized or received this compound into a clean, dry Schlenk flask.

-

Attach the flask to a Schlenk line.

-

Carefully evacuate the flask under high vacuum to remove air. Caution: Ensure the compound is not volatile under these conditions. If it is, proceed to step 5 without the vacuum step.

-

Gently refill the flask with argon or nitrogen.

-

Repeat the evacuate/refill cycle at least three times to ensure a completely inert atmosphere.

-

After the final refill, close the flask's stopcock or seal the vial cap.

-

Wrap the cap and any joints with Parafilm for an extra seal.

-

Store the flask in a cool, dark location, preferably in a refrigerator or freezer designated for chemical storage.[1][6] For highly sensitive materials, storage at -20°C or below is recommended.

Procedure for Short-Term/Active Use:

-

For weighing and dispensing, use a glove box with a continuously purged inert atmosphere.

-

If a glove box is unavailable, a steady stream of inert gas can be directed over the vial opening while quickly weighing the desired amount.

-

After dispensing, purge the headspace of the storage container with inert gas before resealing and storing as described above.

Issue 2: Gradual Degradation and Purity Loss in Solution Over Time

-

Probable Cause: Oxidation by dissolved oxygen in the solvent and/or solvent-mediated degradation pathways.

-

Solution:

-

Use Degassed Solvents: Before preparing a solution, thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.

-

Consider an Antioxidant: For longer-term storage in solution, the addition of a suitable antioxidant may be necessary. The choice of antioxidant must be compatible with the compound and downstream applications.

-

Experimental Protocol 2: Antioxidant Screening

Objective: To identify a compatible and effective antioxidant to stabilize solutions of this compound.

Materials:

-

This compound

-

Degassed solvent (e.g., anhydrous DMSO, DMF, or as appropriate for your application)

-

Potential antioxidants: Butylated hydroxytoluene (BHT), Ascorbic acid, Propyl gallate.[7]

-

Small vials with septum caps

-

HPLC system for purity analysis

Procedure:

-

Prepare a stock solution of this compound in the degassed solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare stock solutions of the candidate antioxidants (e.g., BHT, ascorbic acid) in the same solvent.

-

Set up a series of test vials:

-

Control: Aliquot of the triamine stock solution only.

-

Test Vials: Aliquots of the triamine stock solution with a small amount of an antioxidant stock solution (e.g., 0.1% w/w relative to the triamine).

-

-

Seal all vials under an inert atmosphere.

-

Store the vials under identical conditions (e.g., room temperature, protected from light).

-

Analyze the purity of the solution in each vial by HPLC at regular intervals (e.g., T=0, 24h, 48h, 1 week).

-

Compare the rate of degradation in the test vials to the control. The most effective antioxidant will show the least amount of purity loss over time.

| Antioxidant Class | Example | Mechanism | Considerations |

| Phenolic | Butylated Hydroxytoluene (BHT) | Free radical scavenger | Generally effective for organic compounds. |

| Reducing Agent | Ascorbic Acid (Vitamin C) | Reduces oxygen and oxidized species | Water-soluble, may not be suitable for all organic solvents. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidation for this compound?

Caption: Hypothesized oxidation pathway.

Q2: How can I monitor the purity and detect oxidation of my sample?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method.[9][10] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. The appearance of new peaks, typically at different retention times, and a decrease in the area of the main peak corresponding to the pure compound, are indicative of degradation.

Experimental Protocol 3: HPLC-UV Method for Purity Monitoring

Objective: To quantify the purity of this compound and detect degradation products.

HPLC System Parameters (Example):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or an experimentally determined λmax)

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of high-purity this compound at a known concentration.

-

Dissolve the sample to be tested in the mobile phase or a compatible solvent at the same concentration.

-

Inject the standard and the sample solutions into the HPLC system.

-

Integrate the peak areas. Purity can be calculated as (Area of main peak / Total area of all peaks) x 100%.

Q3: Is it better to store the compound as a solid or in solution?

A3: For long-term storage, it is unequivocally better to store the compound as a solid under a dry, inert atmosphere in a cool, dark place.[6] Storing it in solution introduces risks from dissolved oxygen and potential solvent reactivity, which can accelerate degradation. Solutions should only be prepared for immediate use.

Q4: What is the logical troubleshooting workflow if I suspect my compound has degraded?

A4: Follow this decision tree:

Caption: Troubleshooting Decision Tree.

References

- Multidisciplinary Digital Publishing Institute. (2012). Protecting pharmaceuticals with 'humidity-neutral' oxygen scavengers.

- ResearchGate. (2024).

- NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage.

- Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- The University of Queensland. (n.d.). Chemical Storage Safety Guideline.

- TUODA. (2025). High-Purity 2-Methyl-3-(trifluoromethyl)

- ORS. (n.d.). Chemical Safety Guide, 5th Ed.

- Pharma Excipients. (2024).

- Health and Safety Authority. (n.d.).

- LCGC International. (2022).

- BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.

- Multidisciplinary Digital Publishing Institute. (2022).

- ResearchGate. (2025).

- Fundamentals of Organic Chemistry. (n.d.). 8.

- CD Formul

- ResearchGate. (n.d.). Synthesis and Application of Trifluoromethyl Substituted Free Anilines.

- National Center for Biotechnology Information. (n.d.).

- Cardiff University. (n.d.).

- Princeton University. (2011).

- Multidisciplinary Digital Publishing Institute. (2024).

- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- University of Zaragoza. (n.d.).

- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.

- Chemistry LibreTexts. (2024). 16.

- Multidisciplinary Digital Publishing Institute. (2023). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes.

- Multidisciplinary Digital Publishing Institute. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- ResearchGate. (2025). (PDF) Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.

- ResearchGate. (2025). An Efficient Synthetic Process for Scale-Up Production of 4,5Diamino2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.

Sources

- 1. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 2. tuodaindus.com [tuodaindus.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ors.od.nih.gov [ors.od.nih.gov]

- 6. hsa.ie [hsa.ie]

- 7. Antioxidants - CD Formulation [formulationbio.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. matheo.uliege.be [matheo.uliege.be]

Technical Support Center: Optimizing Yield in the Reduction of Nitro Precursors to Triamines

Welcome to the technical support center for amine synthesis. As a Senior Application Scientist, I understand that the reduction of polynitro compounds is a critical transformation in the synthesis of complex molecules, particularly in pharmaceutical and materials science. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of this reaction, optimize your yields, and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working on the synthesis of triamines from nitro precursors.

Q1: What are the primary methods for reducing multiple nitro groups, and how do I select the most appropriate one?

A1: The selection of a reduction method is critical and depends on the substrate's overall functionality, solubility, and the desired selectivity. The three main categories are Catalytic Hydrogenation, Dissolving Metal Reductions, and Transfer Hydrogenation.

-

Catalytic Hydrogenation (e.g., H₂ with Pd/C, Pt/C, or Raney Nickel) is often the method of choice for its high efficiency and clean reaction profiles, typically affording high yields of the desired amine.[1][2][3] However, it is non-selective and can reduce other functional groups like alkenes, alkynes, and some carbonyls, and can cause dehalogenation.[4][5]

-

Dissolving Metal Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH) are classic, robust methods that are often more cost-effective.[1][2] They exhibit excellent chemoselectivity, allowing for the reduction of nitro groups in the presence of other reducible moieties.[2][4] For instance, SnCl₂ is known for its mildness and can be used to selectively reduce one nitro group in a polynitro compound.[2][4]

-

Transfer Hydrogenation utilizes a hydrogen donor molecule (e.g., formic acid, hydrazine, triethylsilane) with a metal catalyst.[1][6] This method avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[6][7]

The choice depends on a cost-benefit analysis of functional group tolerance, scalability, and equipment availability. For substrates with sensitive functional groups, a metal/acid system like Fe/HCl or SnCl₂ is often a superior choice over broad-spectrum catalytic hydrogenation.[5]

Q2: I need to reduce only one or two of the three nitro groups on my precursor. How can I achieve this selectivity?

A2: Achieving selective reduction in polynitro compounds is a significant challenge governed by both steric and electronic factors.

-

Steric Hindrance: The least sterically hindered nitro group is often preferentially reduced.[8][9] This is a key consideration when designing a synthesis where partial reduction is desired.

-

Reagent Stoichiometry and Choice: Carefully controlling the stoichiometry of the reducing agent is crucial. Using a milder reagent like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) can often facilitate the selective reduction of a single nitro group in a dinitro or trinitro compound.[2][8]

-

Electronic Effects: In substituted polynitro aromatics, electronic effects can direct the reduction. For example, in dinitro- and trinitrophenols, a nitro group positioned ortho to the hydroxyl or alkoxy group is often preferentially reduced.[8]

For a systematic approach, start with a mild reducing system and carefully monitor the reaction by TLC or LC-MS to stop it once the desired mono- or di-amino product is formed.

Q3: What are the common intermediates and side products I should be aware of, and how do they form?

A3: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a stepwise process that proceeds through several intermediates. The accumulation of these intermediates can lead to the formation of undesired bimolecular condensation products.[10][11]

The primary reduction pathway involves the nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[10][11] Under certain conditions, particularly basic or neutral pH, these highly reactive intermediates can condense to form azoxy (R-N=N⁺(O⁻)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) species.[10][12] Overheating or localized high concentrations of intermediates can promote these side reactions, leading to a complex product mixture and reduced yield of the target triamine.[13]

Caption: General pathway for nitro group reduction, showing key intermediates and side products.

Q4: How can I effectively monitor the progress of my reduction reaction to maximize yield?

A4: Real-time monitoring is essential for preventing over- or under-reduction.

-

Thin-Layer Chromatography (TLC): This is the most common and immediate method. A co-spot of the starting material should always be used. The disappearance of the starting nitro compound spot and the appearance of a new, typically more polar, amine spot indicates reaction progress.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions or when precise information is needed, LC-MS is invaluable. It allows for the identification of the starting material, desired product, and any intermediates or side products by their mass-to-charge ratio, providing a complete picture of the reaction mixture.

-

Hydrogen Uptake: In catalytic hydrogenations, monitoring hydrogen consumption using a gas burette or digital pressure gauge provides a direct measure of reaction progress. The reaction is complete when hydrogen uptake ceases.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the reduction of nitro precursors.

Problem 1: Incomplete or Stalled Reaction

Symptom: Analysis (TLC, LC-MS) shows a significant amount of starting material remaining, even after extended reaction times.

A stalled reaction is one of the most frequent issues. The underlying cause must be systematically investigated.

Caption: A logical workflow for troubleshooting an incomplete nitro reduction experiment.

Table 1: Troubleshooting Guide for Incomplete Reduction

| Potential Cause | Recommended Solution(s) | Scientific Rationale |

|---|---|---|

| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Pd/C). If using Raney Nickel, ensure it is freshly prepared and active. For metal/acid systems, activate the metal powder (e.g., with dilute HCl) to remove oxide layers.[13] | Catalysts can deactivate over time due to oxidation or poisoning.[13] A fresh, active surface is essential for efficient reaction kinetics. |

| Poor Reagent Quality | Use fresh, high-purity reducing agents. For example, sodium dithionite can decompose upon storage.[13] For transfer hydrogenation, use fresh formic acid or a new bottle of hydrazine. | The potency of the reducing agent is paramount. Degradation leads to a lower effective concentration and incomplete reaction. |

| Poor Solubility | The starting material must be soluble in the reaction solvent.[13] Consider changing to a more suitable solvent (e.g., THF, AcOH) or using a co-solvent system like ethanol/water to improve solubility.[6][13] | The reaction occurs at the interface of the catalyst and the dissolved substrate. Poor solubility severely limits the reaction rate. |

| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent is used. For metal/acid systems, 3-5 equivalents of the metal are common.[13] | The reduction of a nitro group is a six-electron process. Stoichiometry must account for this and any potential degradation of the reducing agent. |

| Sub-optimal Conditions | For catalytic hydrogenations, ensure adequate H₂ pressure (e.g., 50 psi or higher) and vigorous stirring.[3][13] For other methods, gentle heating may be required to increase the reaction rate, but monitor for side product formation.[13] | Reaction kinetics are highly dependent on temperature, pressure, and mass transfer (stirring). These parameters often need to be optimized for a specific substrate. |

Problem 2: Low Yield and Formation of Side Products

Symptom: The reaction mixture is complex, containing significant amounts of colored impurities (often yellow/orange from azo compounds) or intermediates like hydroxylamines.

Table 2: Minimizing Side Product Formation

| Potential Cause | Recommended Solution(s) | Scientific Rationale |

|---|---|---|

| Localized Overheating | Ensure efficient stirring and, if necessary, use an ice bath to control the initial exotherm, especially for large-scale reactions.[13] | Many nitro reductions are exothermic. Uncontrolled temperature spikes can accelerate the condensation reactions between nitroso and hydroxylamine intermediates.[10] |

| Incorrect pH | For metal/acid reductions, ensure sufficient acid is present to keep the reaction medium acidic. For other reductions, maintain the recommended pH. | The stability of intermediates and the reaction pathway can be pH-dependent. Acidic conditions favor protonation of the hydroxylamine, preventing its condensation.[12] |

| Insufficient Reduction | Ensure the reaction is run to completion by using an adequate excess of the reducing agent and sufficient reaction time. | Stalling at the hydroxylamine stage is a common cause of side product formation. Driving the reaction to the final amine product is key.[11] |

Problem 3: Difficulties in Product Isolation and Purification

Symptom: The final triamine product is difficult to separate from the reaction mixture, resulting in low isolated yield or poor purity.

-

Catalyst Removal: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite® is standard.[13] Ensure the Celite pad is thoroughly washed with the reaction solvent or a more polar one to recover all the product.

-

Metal Salt Removal: After a metal/acid reduction (e.g., SnCl₂), the workup is critical. The reaction is typically basified to a high pH (e.g., pH > 10) with NaOH or NaHCO₃ to precipitate the metal hydroxides (e.g., Sn(OH)₂). The product can then be extracted into an organic solvent.[5]

-

Purification:

-

Column Chromatography: This is a standard method for purifying amines from less polar starting materials or side products.[14]

-

Acid/Base Extraction: Amines can be purified by extracting them into an acidic aqueous layer (e.g., 1M HCl), washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and re-extracting the pure amine back into an organic solvent.[15]

-

Recrystallization/Distillation: For solid amines, recrystallization is an effective purification method.[13] Liquid amines can be purified by distillation under reduced pressure.

-

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes the complete reduction of a trinitroaromatic compound to the corresponding triamine.

-

Setup: In a pressure-rated hydrogenation vessel, dissolve the trinitro compound (1.0 eq) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon).[13]

-

Hydrogenation: Seal the vessel, purge it several times with N₂, and then with H₂. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[3]

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by hydrogen uptake or by periodically taking samples for TLC/LC-MS analysis.

-

Workup: Once the reaction is complete (H₂ uptake ceases and starting material is consumed), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.[13]

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude triamine. The product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.

**Protocol 2: General Procedure for Reduction using Stannous Chloride (SnCl₂) **

This protocol is well-suited for substrates with other reducible functional groups that are sensitive to catalytic hydrogenation.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the nitro compound (1.0 eq) and a solvent such as ethanol or ethyl acetate.[13]

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents per nitro group.[13]

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the solution is strongly basic (pH > 10) to precipitate tin salts.

-

Isolation: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the inorganic salts. Separate the organic layer from the aqueous layer in a separatory funnel.

-

Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude amine, which can then be purified by column chromatography or recrystallization.[14]

References

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-